molecular formula C17H26N2O2 B4878444 N-(4-sec-butoxyphenyl)-N'-cyclohexylurea

N-(4-sec-butoxyphenyl)-N'-cyclohexylurea

Cat. No. B4878444
M. Wt: 290.4 g/mol
InChI Key: PGOKCWKVBOLAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butoxyphenyl)-N'-cyclohexylurea, also known as BU-224, is a selective antagonist of the orexin-2 receptor. The orexin-2 receptor is a G-protein-coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis. BU-224 has been used in scientific research to study the role of the orexin-2 receptor in these processes.

Mechanism of Action

N-(4-sec-butoxyphenyl)-N'-cyclohexylurea is a selective antagonist of the orexin-2 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the activity of orexin neurons, which are involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis.
Biochemical and Physiological Effects:
N-(4-sec-butoxyphenyl)-N'-cyclohexylurea has been shown to decrease wakefulness and increase non-rapid eye movement (NREM) sleep in animal models. It has also been shown to decrease food intake and body weight in rodents. These effects are consistent with the role of the orexin-2 receptor in the regulation of sleep-wake cycles and appetite.

Advantages and Limitations for Lab Experiments

N-(4-sec-butoxyphenyl)-N'-cyclohexylurea is a useful tool for studying the role of the orexin-2 receptor in sleep-wake cycles, appetite, and energy homeostasis. Its selective antagonism allows for the specific targeting of the orexin-2 receptor without affecting other receptors or signaling pathways. However, its effects may vary depending on the species and experimental conditions used.

Future Directions

Further research is needed to fully understand the role of the orexin-2 receptor in sleep-wake cycles, appetite, and energy homeostasis. N-(4-sec-butoxyphenyl)-N'-cyclohexylurea and other orexin-2 receptor antagonists may have potential as therapeutic agents for sleep disorders and obesity. Additionally, the development of more selective and potent orexin-2 receptor antagonists may lead to the discovery of new treatments for these conditions.

Synthesis Methods

N-(4-sec-butoxyphenyl)-N'-cyclohexylurea can be synthesized using a multi-step process. First, 4-sec-butoxyaniline is reacted with cyclohexylisocyanate to form N-(4-sec-butoxyphenyl)-N'-cyclohexylurea. The product is then purified using column chromatography.

Scientific Research Applications

N-(4-sec-butoxyphenyl)-N'-cyclohexylurea has been used in scientific research to study the role of the orexin-2 receptor in sleep-wake cycles, appetite, and energy homeostasis. It has also been used to investigate the potential use of orexin-2 receptor antagonists as therapeutic agents for sleep disorders and obesity.

properties

IUPAC Name

1-(4-butan-2-yloxyphenyl)-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-13(2)21-16-11-9-15(10-12-16)19-17(20)18-14-7-5-4-6-8-14/h9-14H,3-8H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOKCWKVBOLAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Butan-2-yloxy)phenyl]-3-cyclohexylurea

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